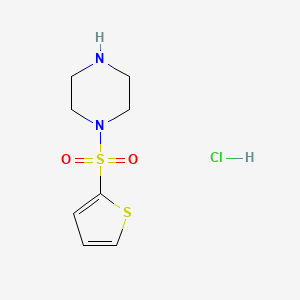

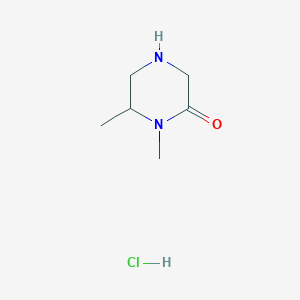

![molecular formula C11H7N3O B2697349 Benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde CAS No. 1253696-36-4](/img/structure/B2697349.png)

Benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde is a compound that falls under the category of benzimidazole derivatives . These derivatives have been synthesized and widely screened for their biological activities . They have found diverse pharmacological applications as antibacterial , antibiotic , anticancer , anti-inflammatory , antifungal , antidiabetic , enzyme-inhibiting , anti-hepatitis C , cytotoxic , antihypertensive , and antiprotozoal agents .

Synthesis Analysis

A new class of fused tricyclic benzo[4,5]imidazo[1,2-a]-pyrimidine-3-carboxamide derivatives was synthesized via an environmentally benign one-pot sequential four-component condensation reaction of an amine, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, an aldehyde and 1H-benzo[d]imidazol-2-amine without using a catalyst . Another synthesis method involves the Povarov (aza-Diels–Alder) and oxidation reactions, starting from benzimidazole-2-arylimines .Molecular Structure Analysis

The structures of the synthesized compounds have been confirmed by spectral data, including IR, 1H and 13C NMR and mass spectra . During the Povarov reaction, [1,3] sigmatropic rearrangement leading to dihydrobenzimidazo[1,2-a]pyrimidines took place .Chemical Reactions Analysis

The most common methods for the preparation of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives are based on the one-pot three-component reactions . These reactions are catalyzed by various substances such as silica sulfuric acid , ammonium acetate , sulfamic acid , alkyl disulfamic acid-functionalized silica-coated magnetic nanoparticles , zinc chloride , silane@TiO2 nanoparticles , and Brønsted acidic ionic liquid .Scientific Research Applications

- Results : Compound 2-(4-(methylsulfonyl)phenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidine (5a) exhibited potent COX-2 inhibition (IC50: 0.05 μM), surpassing celecoxib (reference drug) (IC50: 0.06 μM). In vivo studies also confirmed anti-nociceptive activity .

- Source : .

Cyclooxygenase-2 (COX-2) Inhibition

Cell Proliferation Inhibition

Lymphocyte-Specific Kinase (LCK) Inhibition

DNA-Topoisomerase Inhibition

Protein Kinase Modulation

Organoelectronic and Fluorescent Materials

Mechanism of Action

Target of Action

Benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde primarily targets the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are key mediators in inflammation and pain .

Mode of Action

Benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde interacts with the COX-2 enzyme by fitting into its active site . This interaction inhibits the enzyme’s activity, thereby reducing the production of prostaglandins .

Biochemical Pathways

The primary biochemical pathway affected by Benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde is the prostaglandin synthesis pathway . By inhibiting the COX-2 enzyme, this compound reduces the production of prostaglandins, particularly PGE2, which are responsible for inflammation and pain .

Pharmacokinetics

It has been shown to have a dose-dependent anti-nociceptive activity, suggesting good bioavailability .

Result of Action

The inhibition of the COX-2 enzyme by Benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde leads to a decrease in prostaglandin production. This results in reduced inflammation and pain . Additionally, it has shown considerable inhibitory effects on MCF-7 breast cancer cells .

Action Environment

The action, efficacy, and stability of Benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde can be influenced by various environmental factors. For instance, the compound has shown to exhibit aggregation-induced emission, indicating that its fluorescence properties can be affected by the surrounding environment . .

properties

IUPAC Name |

pyrimido[1,2-a]benzimidazole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O/c15-7-8-5-12-11-13-9-3-1-2-4-10(9)14(11)6-8/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOBNHQKMYPQIEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C=C(C=N3)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-{[(Tert-butoxy)carbonyl]amino}cyclohex-1-en-1-yl)boronic acid](/img/structure/B2697267.png)

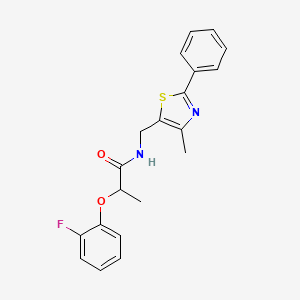

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-fluorobenzamide hydrochloride](/img/structure/B2697269.png)

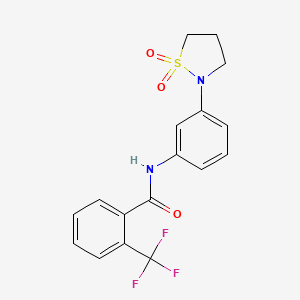

![2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2697270.png)

![5-[(2-Fluorophenyl)methoxy]-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2697278.png)

![N-[(2-Chloro-3-methylimidazol-4-yl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]prop-2-enamide](/img/structure/B2697280.png)

![6-(Iodomethyl)-2,5-dioxaspiro[3.4]octane](/img/structure/B2697287.png)

![1-methyl-4-{4-[(1-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B2697289.png)